1,10-Phenanthroline
Overview
Description
1,10-Phenanthroline (phen) is a heterocyclic organic compound with a versatile structure that has made it a popular ligand in coordination chemistry. Its unique properties allow it to bind with various metal ions, resulting in complexes that can exhibit intense luminescence or interact with DNA, sometimes inducing DNA cleavage. Phenanthroline's rigid structure can impart a high degree of pre-organization to ligands, making it a selective complexing agent. It has been used to develop molecular chemosensors, ionophores, and intercalating agents for polynucleotides .
Synthesis Analysis
The synthesis of phenanthroline derivatives has been explored in various studies. For example, a novel 1:1 proton-transfer compound containing 1,10-phenanthroline was synthesized from the reaction of 2,6-pyridinediamine and 1,10-phenanthroline-2,9-dicarboxylic acid. This compound was used to prepare the first anionic complex containing [phendc]2(-), which was structurally characterized . Additionally, new approaches to the synthesis of 4,7-dichloro-1,10-phenanthrolines and their derivatives have been developed, with their properties characterized by a range of spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of 1,10-phenanthroline-based compounds has been extensively studied. For instance, the crystal structure of a cobalt complex containing phenanthroline was determined, revealing a monoclinic system with specific unit cell dimensions . Single-crystal X-ray diffraction measurements were also used to determine the structures of various 1,10-phenanthroline derivatives, providing insights into their molecular configurations .
Chemical Reactions Analysis
Phenanthroline participates in various chemical reactions. It has been shown to interact with KO(t)Bu to form the 1,10-phenanthroline radical anion, which is a key intermediate for the activation of aryl bromides by electron transfer . The electrochemical behavior of phenanthroline has also been studied, with findings indicating its potential for selective recognition of copper ions and hydrogen peroxide sensing .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenanthroline and its complexes have been the subject of several studies. Phenanthroline has been used as a complexing agent for on-line sorbent extraction/preconcentration with flow injection–flame atomic absorption spectrometry, demonstrating its ability to form stable complexes with metals like copper, cadmium, and cobalt . The electrochemical properties of selected 1,10-phenanthroline derivatives were investigated using cyclic voltammetry, revealing their redox potentials and molecular orbital distributions . Furthermore, the synthesis and characterization of 1,10-phenanthroline-mono-N-oxides have been reported, with a correlation found between the basicity of the compounds and the electronic effects of substituents on the aromatic ring .
Scientific Research Applications
1. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides
- Summary of Application: N-oxides of N-heteroaromatic compounds, including 1,10-Phenanthroline (phen), find widespread applications in various fields of chemistry . The strictly planar aromatic structure of phen is expected to induce unique features of the corresponding N-oxides .
- Methods of Application: The parent compounds were oxidized by a green oxidant, peroxomonosulfate ion in acidic aqueous solution . The products were obtained in high quality and at good to excellent yields .
- Results or Outcomes: A systematic study reveals a clear-cut correlation between the basicity of the compounds and the electronic effects of the substituents on the aromatic ring .
2. Synthesis, Characterization and Thermal Properties of 1,10-Phenanthroline Mixed-Ligand Complexes
- Summary of Application: The reaction of 1,10-phenanthroline and dicyanamide ligands with Cu (II) and Co (II) nitrates afforded the complexes .
- Methods of Application: The complexes were characterized by elemental analysis, infrared spectroscopy and ultraviolet–visible spectroscopy, magnetic susceptibility measurement and X-ray crystallography .
- Results or Outcomes: Both complexes crystallize in the monoclinic crystal system, and the structures are stabilized by extended hydrogen bonding networks as well as aromatic π–π stacking interactions .
3. DNA-Protein Interactions Study
- Summary of Application: 1,10-Phenanthroline monohydrate is useful to study the DNA-protein interactions due to its nuclease activity .
4. Redox Indicator and Reagent for Spectrophotometric Assay
- Summary of Application: It is used as a redox indicator and reagent for spectrophotometric assay of silver . It acts as a chelating ligand for the determination of Fe, Pd and V .
5. Luminescent Molecules and Metal Complexes
- Summary of Application: 1,10-Phenanthroline is a versatile starting material for synthetic organic, inorganic and supramolecular chemistry . It has been exploited to design many UV-Vis-NIR luminescent organic derivatives and coordination compounds with transition-metal (Ru (II), Os (II), Rh (III), Cr (III), Pt (II), Zn (II), Cu (I), Ag (I)) and rare-earth (Eu (III),Tb (III), Yb (III), Nd (III), Er (III)) cations .
- Results or Outcomes: These luminescent molecules and metal complexes are utilized for many analytical and technological applications .
6. Cathode Buffer Layer in Organic Solar Cells
- Summary of Application: 1,10-Phenanthroline can be used as a cathode buffer layer to improve the efficiency of organic solar cells .
7. Chelating Agent in Fenton’s Reaction
- Summary of Application: 1,10-Phenanthroline can be used as a conventional chelator to study its efficacy in Fenton’s reaction-luminol chemiluminescence system .
8. Ligand in Copper (II)-Catalyzed Cross-Coupling
Safety And Hazards
Future Directions
1,10-Phenanthroline forms a stable complex with Fe (II) ion called ferroin, which is used as an indicator in Fe (II) salt titrations . Ferroin is also used in the determination of other metals, such as nickel, ruthenium, and silver . This makes it a versatile starting material for synthetic organic, inorganic, and supramolecular chemistry .
properties
IUPAC Name |
1,10-phenanthroline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEZNRSVGBDHLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16561-55-0 (zinc salt), 21532-74-1 (monoperchlorate), 22802-96-6 (hydrochloride), 3829-86-5 (mono-hydrochloride) | |
Record name | 1,10-Phenanthroline | |
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DSSTOX Substance ID |
DTXSID1025857 | |
Record name | 1,10-Phenanthroline | |
Source | EPA DSSTox | |
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Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White solid; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS] | |
Record name | 1,10-Phenanthroline | |
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Record name | 1,10-Phenanthroline | |
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Boiling Point |
> 300 °C | |
Record name | 1,10-Phenanthroline | |
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URL | https://www.drugbank.ca/drugs/DB02365 | |
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Solubility |
>27 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11533040 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 1,10-Phenanthroline | |
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Vapor Pressure |
0.0000523 [mmHg] | |
Record name | 1,10-Phenanthroline | |
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Product Name |
1,10-Phenanthroline | |
CAS RN |
66-71-7 | |
Record name | 1,10-Phenanthroline | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,10-Phenanthroline | |
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Record name | 1,10-Phenanthroline | |
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Record name | 1,10-phenanthroline | |
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Record name | 1,10-Phenanthroline | |
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Record name | 1,10-Phenanthroline | |
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Record name | 1,10-phenanthroline | |
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Record name | O-PHENANTHROLINE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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